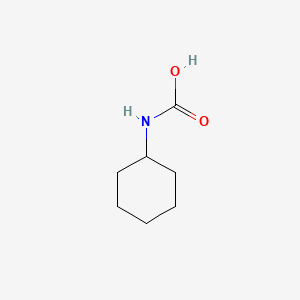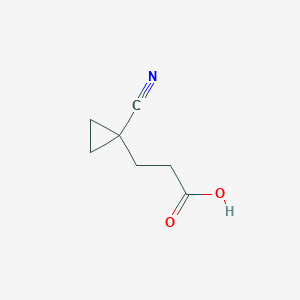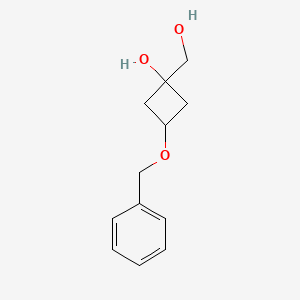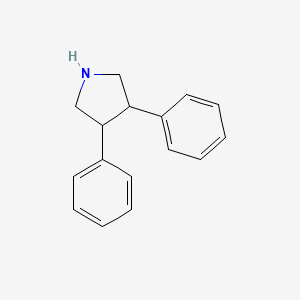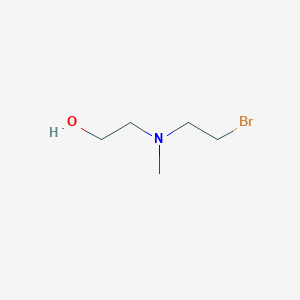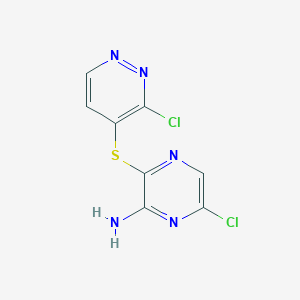
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine is a chemical compound with the molecular formula C8H5Cl2N5S It is characterized by the presence of a pyrazine ring substituted with chlorine and an amine group, as well as a pyridazine ring substituted with chlorine and linked via a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine typically involves the following steps:
Formation of the Pyridazine Intermediate: The starting material, 3-chloropyridazine, is chlorinated to form 3-chloro-4-chloropyridazine.
Thioether Formation: The chlorinated pyridazine is then reacted with 6-chloropyrazin-2-amine in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage.
The reaction conditions generally involve heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazine and pyridazine rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The thioether linkage can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The thioether linkage and the presence of chlorine atoms may play a role in its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloropyridazine: A related compound with a similar pyridazine ring structure but lacking the thioether linkage and pyrazine ring.
6-Chloropyrazin-2-amine: A related compound with a similar pyrazine ring structure but lacking the thioether linkage and pyridazine ring.
Uniqueness
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine is unique due to the presence of both pyrazine and pyridazine rings linked via a thioether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H5Cl2N5S |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
6-chloro-3-(3-chloropyridazin-4-yl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-5-3-12-8(7(11)14-5)16-4-1-2-13-15-6(4)10/h1-3H,(H2,11,14) |
InChI Key |
YIOVCJPMJNGYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=C1SC2=NC=C(N=C2N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
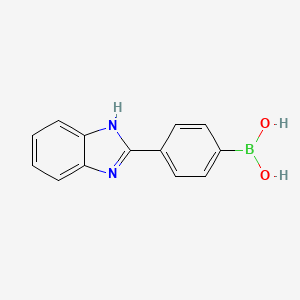
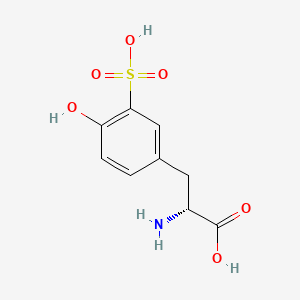

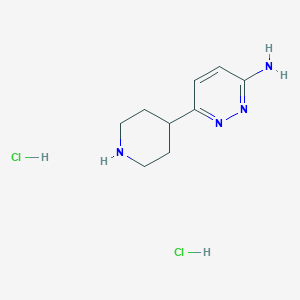
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)

